Product packaging for cis-Dihydro-3,4-diethyl-2,5-furandione(Cat. No.:CAS No. 35046-86-7)

cis-Dihydro-3,4-diethyl-2,5-furandione

Cat. No.: B15480139
CAS No.: 35046-86-7
M. Wt: 156.18 g/mol
InChI Key: WRAJQNMZXMXFND-UHFFFAOYSA-N
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Description

cis-Dihydro-3,4-diethyl-2,5-furandione (CAS: 35046-84-5) is a cyclic diketone derivative with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.1791 g/mol . Its IUPAC InChIKey (WRAJQNMZXMXFND-OLQVQODUSA-N) reflects its stereochemistry, confirming the cis configuration of the ethyl substituents at positions 3 and 4 of the dihydrofuran ring. Thermodynamically, it exhibits a solid-state combustion enthalpy (ΔcH°solid) of -4169.7 ± 2.1 kJ/mol, indicating high stability in the condensed phase . This compound is structurally related to succinic anhydride derivatives, with its reactivity influenced by the steric and electronic effects of the ethyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B15480139 cis-Dihydro-3,4-diethyl-2,5-furandione CAS No. 35046-86-7

Properties

IUPAC Name

3,4-diethyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-5-6(4-2)8(10)11-7(5)9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAJQNMZXMXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)OC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956480
Record name 3,4-Diethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35046-84-5, 35046-86-7
Record name cis-Dihydro-3,4-diethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Dihydro-3,4-diethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key parameters of cis-Dihydro-3,4-diethyl-2,5-furandione and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) ΔcH°solid (kJ/mol) Substituents CAS Number
This compound C₈H₁₂O₃ 156.1791 -4169.7 ± 2.1 Ethyl (C₂H₅) 35046-84-5
cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione C₆H₈O₃ 128.1259 -2845.3* Methyl (CH₃) 16844-07-8
2,5-Furandione (unsubstituted) C₄H₂O₃ 98.06 Not reported None 497-23-4

*Calculated from -680.31 ± 0.34 kcal/mol (1 kcal = 4.184 kJ) .

Key Observations :

  • Substituent Effects : The ethyl groups in the diethyl derivative increase molecular weight and combustion enthalpy compared to the methyl analog, suggesting greater energy release upon combustion due to additional C–C and C–H bonds .
  • Steric Influence : The bulkier ethyl groups may reduce reactivity in nucleophilic reactions (e.g., hydrolysis) compared to the smaller methyl or unsubstituted analogs, though direct kinetic data are unavailable.

Environmental Behavior and Phase Partitioning

Studies on atmospheric furandiones (e.g., dihydro-2,5-furandione (DFD), 3-methyl-2,5-furandione (MFD)) reveal that alkyl substituents influence gas-particle partitioning. For example:

  • Dihydro-3-methyl-2,5-furandione (DMFD) was detected predominantly in the particle phase (Fₚ > 70%) due to lower volatility .
  • The diethyl analog, with larger substituents, is expected to exhibit even lower volatility and higher particle-phase affinity than MFD or DFD.

Isomerism and Reactivity

  • Stereochemical Specificity : The cis configuration in both diethyl and dimethyl analogs (e.g., CAS 16844-07-8) may enhance intermolecular interactions in the solid state, contributing to their thermodynamic stability .
  • Alternative Nomenclature: The diethyl compound is also termed cis-2,3-diethylsuccinic anhydride, highlighting its structural relationship to succinic acid derivatives.

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